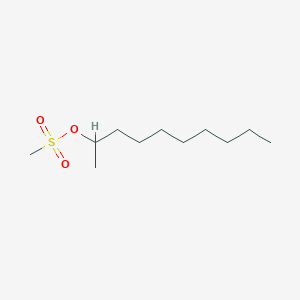

2-Decanol 2-Methanesulfonate

Description

Structural Context and Synthetic Utility of Alkyl Methanesulfonates

Alkyl methanesulfonates, commonly known as mesylates, are organic esters of methanesulfonic acid. alfa-chemistry.comwikipedia.org Their general structure is R-OSO₂CH₃, where 'R' represents an alkyl group. The methanesulfonate (B1217627) (mesylate) group is a superb leaving group in chemical reactions, a property attributable to the stability of the methanesulfonate anion (CH₃SO₃⁻) that is formed upon its departure. This stability arises from the delocalization of the negative charge across the three oxygen atoms through resonance.

The transformation of an alcohol into a methanesulfonate is a crucial step in multi-step syntheses. Alcohols are generally poor leaving groups because the hydroxide (B78521) ion (OH⁻) is a strong base. By converting the hydroxyl group into a mesylate group, the alcohol is transformed into a substrate that is highly reactive towards nucleophiles. umassd.edu This conversion is fundamental to organic synthesis, enabling a wide array of subsequent reactions. umassd.edu

Alkyl methanesulfonates are versatile intermediates used in:

Nucleophilic Substitution Reactions: They readily undergo Sₙ2 reactions with a wide range of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. The reaction typically proceeds with inversion of stereochemistry at the carbon center. umassd.edu

Elimination Reactions: In the presence of a strong, non-nucleophilic base, alkyl methanesulfonates can undergo elimination reactions to form alkenes.

Reduction and Rearrangement Reactions: They serve as precursors in various reduction and rearrangement pathways, such as the Beckmann rearrangement of oxime methanesulfonates. wikipedia.org

The synthesis of alkyl methanesulfonates is most commonly achieved by reacting an alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine. wikipedia.orggoogle.com The base neutralizes the hydrochloric acid (HCl) byproduct of the reaction. The formation is believed to proceed through a highly reactive sulfene (B1252967) (CH₂=SO₂) intermediate. wikipedia.org

Positioning 2-Decanol (B1670014) 2-Methanesulfonate within Modern Chemical Synthesis

2-Decanol 2-methanesulfonate is the methanesulfonate ester derived from the secondary alcohol, 2-decanol. As a long-chain alkyl methanesulfonate, its reactivity profile is characteristic of this class of compounds, primarily serving as an electrophilic substrate for nucleophilic attack at the C2 position of the decyl chain.

The conversion of primary and secondary alcohols, like 2-decanol, into methanesulfonate leaving groups is a synthetically straightforward and reliable process. umassd.edu Once formed, this compound becomes a valuable intermediate for introducing the 2-decyl group into a target molecule. Its utility is particularly pronounced in synthetic routes where the direct use of 2-decanol would be ineffective due to the poor leaving group ability of the hydroxyl group.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 156575-41-6 | impurity.comfinetechnology-ind.com |

| Molecular Formula | C₁₁H₂₄O₃S | finetechnology-ind.com |

| Formula Weight | 236.37 g/mol | finetechnology-ind.com |

| InChI Key | HPSIUOJRGICRRA-UHFFFAOYSA-N | finetechnology-ind.com |

The presence of a ten-carbon aliphatic chain positions this compound in syntheses targeting molecules with significant lipophilic character. It is a useful building block in the preparation of complex organic molecules, including specialty chemicals and research compounds where a long alkyl chain with a functional group at a specific position is required.

Review of Established Methodologies and Emerging Research Trends

Established Methodologies:

The primary and most established method for the synthesis of this compound involves the reaction of 2-decanol with methanesulfonyl chloride. wikipedia.org This reaction, known as mesylation, is typically carried out in an aprotic solvent in the presence of a tertiary amine base. google.com

Reaction Scheme: CH₃(CH₂)₇CH(OH)CH₃ + CH₃SO₂Cl → CH₃(CH₂)₇CH(OSO₂CH₃)CH₃ + HCl

The amine base (e.g., triethylamine) scavenges the HCl generated, driving the reaction to completion. google.com The crude product is often purified by washing with aqueous solutions to remove the amine hydrochloride salt and any excess reagents. google.com

| Compound | CAS Number | Molecular Formula | Molar Mass | Key Role | Reference |

|---|---|---|---|---|---|

| 2-Decanol | 1120-06-5 | C₁₀H₂₂O | 158.28 g/mol | Alcohol Substrate | chemicalbook.comnih.gov |

| Methanesulfonyl Chloride (Mesyl Chloride) | 124-63-0 | CH₃SO₂Cl | 114.54 g/mol | Mesylating Agent | wikipedia.org |

Emerging Research Trends:

While the fundamental chemistry of alkyl methanesulfonates is well-established, research continues to evolve in several areas:

Green Chemistry: Methanesulfonic acid is increasingly recognized as an environmentally benign strong acid compared to traditional mineral acids like sulfuric or nitric acid, due to its low volatility and non-oxidizing nature. wikipedia.org This has spurred interest in its derivatives and their applications in greener synthetic processes.

Kinetic and Mechanistic Studies: Detailed investigations into the reactivity of various sulfonate esters continue. For example, studies comparing the reactivity of alkyl versus allylic methanesulfonates help to refine the understanding of reaction mechanisms and substrate control. umassd.edu Furthermore, the oxidation kinetics of alkyl sulfonates by atmospheric radicals are being studied to understand their environmental transformations. acs.org

Applications in Ionic Liquids: Methanesulfonate anions are used in the synthesis of ionic liquids, a class of salts with low melting points. researchgate.netscielo.br Research explores the synthesis and physicochemical properties of novel ionic liquids incorporating the methanesulfonate moiety. researchgate.net

Analytical Method Development: Due to their high reactivity, short-chain alkyl methanesulfonates can be present as trace-level genotoxic impurities in pharmaceuticals manufactured using methanesulfonic acid or methanesulfonyl chloride. mdpi.com This has driven the development of highly sensitive analytical methods, such as HPLC and GC-MS, for their detection and quantification. mdpi.comresearchgate.net While this compound is a long-chain analogue, the analytical focus on the broader class highlights their chemical reactivity and importance in quality control.

Structure

3D Structure

Propriétés

IUPAC Name |

decan-2-yl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O3S/c1-4-5-6-7-8-9-10-11(2)14-15(3,12)13/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSIUOJRGICRRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80565349 | |

| Record name | Decan-2-yl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156575-41-6 | |

| Record name | Decan-2-yl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Decanol 2 Methanesulfonate

Direct Synthesis from 2-Decanol (B1670014)

The most straightforward approach to 2-decanol 2-methanesulfonate involves the direct reaction of 2-decanol with a suitable mesylating agent. This transformation, known as mesylation, converts the hydroxyl group into a methanesulfonate (B1217627) ester.

Classical Mesylation Protocols: Reagent Selection and Reaction Conditions

The traditional and widely employed method for the synthesis of alkyl mesylates involves the reaction of an alcohol with methanesulfonyl chloride (MsCl) in the presence of a base. researchgate.net This protocol is highly effective for primary and secondary alcohols, including 2-decanol.

The selection of the base and solvent is critical to ensure high yields and minimize side reactions. Common bases include tertiary amines such as triethylamine (B128534) (TEA) or pyridine. These bases act as scavengers for the hydrochloric acid (HCl) generated during the reaction. masterorganicchemistry.com The reaction is typically carried out in aprotic solvents like dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) at controlled temperatures, often starting at 0 °C and gradually warming to room temperature. organic-chemistry.org Another effective reagent for mesylation is methanesulfonic anhydride, which offers the advantage of not producing corrosive HCl as a byproduct. acs.org

Table 1: Classical Mesylation Reagents and Conditions

| Reagent | Base | Solvent | Typical Temperature | Byproduct |

| Methanesulfonyl Chloride (MsCl) | Triethylamine (TEA), Pyridine | Dichloromethane (DCM), Ethyl Acetate | 0 °C to Room Temperature | Triethylammonium chloride, Pyridinium chloride |

| Methanesulfonic Anhydride (Ms₂O) | Pyridine | Dichloromethane (DCM) | 0 °C to Room Temperature | Pyridinium methanesulfonate |

The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of methanesulfonyl chloride, leading to the formation of an intermediate that subsequently loses a chloride ion. The base then deprotonates the resulting oxonium ion to yield the final mesylate product.

Development of Catalytic and Environmentally Benign Synthetic Routes

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. In the context of mesylation, this has led to the exploration of catalytic and greener reaction conditions.

One promising approach involves the use of water as a solvent, which is a significant improvement over traditional halogenated solvents. researchgate.net Efficient mesylation of primary alcohols has been achieved in water using potassium hydroxide (B78521) (KOH) as the base and a catalytic amount of a lipophilic tertiary amine, such as N,N-dimethylbutylamine or triethylamine. researchgate.net By carefully controlling the pH, the hydrolysis of the sulfonyl chloride can be minimized. While this method has been primarily demonstrated for primary alcohols, its application to secondary alcohols like 2-decanol presents a viable area for further research.

Another green chemistry approach utilizes deep eutectic solvents (DESs) as both the solvent and catalyst. For instance, a deep eutectic solvent formed from choline (B1196258) chloride and triethanolamine (B1662121) has been shown to be an effective and reusable medium for the mesylation of phenols. bohrium.com The extension of this methodology to aliphatic alcohols could offer a non-toxic and biodegradable alternative to conventional methods.

Furthermore, catalytic mesylation of alcohols has been explored using Lewis acids. "Intermediate" Lewis acids have been found to be efficient catalysts for the mesylation of trifluoroethanol with mesyl chloride in the absence of a solvent. researchgate.net The only byproduct, hydrochloric acid, can be easily removed by distillation, and the catalyst can be recycled. researchgate.net Investigating similar Lewis acid catalysis for the mesylation of 2-decanol could lead to a highly efficient and atom-economical process.

Stereoselective Synthesis of Chiral this compound

The synthesis of enantiomerically pure this compound is of significant interest, as the stereochemistry of the starting material often dictates the stereochemical outcome of subsequent reactions. This requires a two-fold strategy: the enantioselective synthesis of the 2-decanol precursor and the maintenance of stereochemical integrity during the mesylation step.

Enantioselective Approaches to the 2-Decanol Precursor

Several methods have been developed for the asymmetric synthesis of chiral secondary alcohols like 2-decanol. These primarily include the asymmetric reduction of the corresponding ketone, 2-decanone (B165314), and the kinetic resolution of racemic 2-decanol.

Asymmetric Reduction of 2-Decanone: Biocatalysis offers a powerful tool for the enantioselective reduction of ketones. Reductive aminases (RedAms) from fungi have been shown to catalyze the reductive amination of 2-decanone to produce (S)-2-aminodecane with 84% enantiomeric excess (ee). rsc.org While this produces an amine, related enzyme systems like alcohol dehydrogenases (ADHs) are commonly used for the direct reduction of ketones to alcohols. For example, ADHs from various microorganisms can reduce 2-decanone to either (R)- or (S)-2-decanol with high enantioselectivity. A study on the enantioselective reduction of aliphatic ketones using an alcohol dehydrogenase from Lactobacillus brevis demonstrated the production of enantiopure long-chain alcohols with up to 99.9% enantioselectivity. rsc.org

Kinetic Resolution of Racemic 2-Decanol: Lipase-catalyzed kinetic resolution is another effective strategy. In this method, a lipase (B570770) selectively acylates one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted and thus enriched. Candida antarctica lipase B (CALB) is a commonly used enzyme for this purpose. researchgate.net The choice of acyl donor and solvent can significantly influence the enantioselectivity of the resolution. For instance, the kinetic resolution of primary alcohols with a chiral center at the adjacent carbon has been successfully achieved through direct enzymatic esterification in a solvent-free system. researchgate.net Similar principles can be applied to the resolution of racemic 2-decanol.

Table 2: Enantioselective Synthesis of Chiral 2-Decanol

| Method | Precursor | Catalyst/Reagent | Product | Enantiomeric Excess (ee) |

| Asymmetric Reduction | 2-Decanone | Alcohol Dehydrogenase (Lactobacillus brevis) | (R)- or (S)-2-Decanol | Up to 99.9% rsc.org |

| Kinetic Resolution | Racemic 2-Decanol | Candida antarctica Lipase B (CALB) | Enriched (R)- or (S)-2-Decanol | High (dependent on conditions) |

Stereochemical Control during Mesylate Formation

A key advantage of converting an alcohol to a mesylate for subsequent nucleophilic substitution is the stereochemical control it offers. The mesylation of a chiral alcohol proceeds with retention of configuration at the stereogenic center. masterorganicchemistry.comlibretexts.org This is because the C-O bond of the alcohol is not broken during the reaction; instead, the O-H bond is cleaved, and the sulfur atom of the mesyl group forms a new bond with the oxygen. masterorganicchemistry.com

Process Optimization for Scalable Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful optimization of the reaction process to ensure safety, efficiency, and cost-effectiveness.

Key considerations for the scale-up of mesylation reactions include thermal management, reagent addition rates, and product isolation. Mesylation reactions are often exothermic, and efficient heat removal is crucial to maintain the desired reaction temperature and prevent runaway reactions. acs.org Reaction calorimetry studies are essential to understand the thermochemical profile of the reaction and to accurately model the heat transfer requirements for larger reactors. acs.orgacs.org

The rate of addition of methanesulfonyl chloride is a critical parameter. A controlled addition rate ensures that the heat generated can be effectively managed by the reactor's cooling system. acs.org For some mesylation processes, it has been found that the reaction is essentially feed-controlled, meaning the reagent is consumed as it is added, minimizing the accumulation of unreacted, energetic materials. acs.org

Process optimization also involves selecting cost-effective and environmentally benign solvents and reagents, as discussed in section 2.1.2. Moving from chromatography-based purification, which is common in laboratory settings, to crystallization or distillation for product isolation is a critical step in developing a scalable process. organic-chemistry.org The development of chromatography-free synthesis protocols is a significant advantage for industrial applications. organic-chemistry.org Furthermore, the implementation of continuous flow processes can offer enhanced safety, better heat and mass transfer, and improved product consistency compared to traditional batch processing. vapourtec.comthieme-connect.com For instance, a continuous flow process for the synthesis of N-methyl secondary amines from alkyl mesylates has been developed, which includes an in-line workup and the synthesis of the mesylate starting material in a continuous manner. vapourtec.com Similar strategies could be adapted for the production of this compound.

Simulation and modeling tools, such as those used in the optimization of dodecyl benzene (B151609) sulfonic acid production, can be invaluable for designing and optimizing the manufacturing process, including heat integration to reduce energy consumption. chiet.edu.eg

Reactivity and Mechanistic Investigations of 2 Decanol 2 Methanesulfonate

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of 2-decanol (B1670014) 2-methanesulfonate involve the replacement of the methanesulfonate (B1217627) group by a nucleophile. These reactions can proceed through two primary mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular).

Kinetics and Stereochemistry of SN1 and SN2 Pathways

The competition between SN1 and SN2 pathways is a key feature of the reactivity of secondary substrates like 2-decanol 2-methanesulfonate.

The SN2 mechanism is a single-step process where the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry at the reaction center. masterorganicchemistry.comyoutube.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, exhibiting second-order kinetics (rate = k[substrate][nucleophile]). masterorganicchemistry.com For this compound, an SN2 reaction would proceed with a backside attack by the nucleophile, resulting in an inversion of the stereochemical configuration at the C-2 position.

The SN1 mechanism , in contrast, is a two-step process. masterorganicchemistry.com The first and rate-determining step involves the departure of the leaving group to form a planar carbocation intermediate. masterorganicchemistry.com The nucleophile then attacks this carbocation in the second, faster step. Because the nucleophile can attack the planar carbocation from either face, the SN1 reaction of a chiral starting material typically leads to a mixture of enantiomers, a process known as racemization. organic-chemistry.org The rate of an SN1 reaction is dependent only on the concentration of the substrate, following first-order kinetics (rate = k[substrate]). masterorganicchemistry.com In the case of this compound, the formation of a secondary carbocation at the C-2 position would be the initial step in an SN1 pathway.

| Feature | SN1 Pathway | SN2 Pathway |

| Kinetics | First-order (rate = k[substrate]) | Second-order (rate = k[substrate][nucleophile]) |

| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |

| Stereochemistry | Racemization (mixture of inversion and retention) | Inversion of configuration |

| Substrate Preference | Tertiary > Secondary > Primary | Methyl > Primary > Secondary |

Elimination Reactions

In addition to substitution, this compound can undergo elimination reactions to form alkenes. This typically occurs in the presence of a base.

Regioselectivity (Saytzeff vs. Hofmann) and Stereoselectivity in Olefin Formation

Elimination reactions of this compound can lead to the formation of different isomeric alkenes.

Regioselectivity: The position of the double bond in the resulting alkene is determined by which β-hydrogen is removed.

Saytzeff's Rule predicts that the more substituted (and generally more stable) alkene will be the major product. This is typically observed when a small, strong base (e.g., ethoxide) is used. For this compound, removal of a hydrogen from the C-3 position would yield the more substituted 2-decene.

Hofmann's Rule predicts that the less substituted alkene will be the major product. allen.indifferencebetween.com This outcome is favored when a sterically hindered, bulky base (e.g., potassium tert-butoxide) is used. edurev.in The bulky base has an easier time accessing the less sterically hindered protons on the C-1 methyl group, leading to the formation of 1-decene. masterorganicchemistry.com

Stereoselectivity: When 2-decene is formed, it can exist as two geometric isomers: (E)-2-decene and (Z)-2-decene. In many elimination reactions, the more stable trans (E) isomer is the major product.

| Base | Major Product | Minor Product | Governing Rule |

| Sodium Ethoxide (small base) | 2-Decene | 1-Decene | Saytzeff |

| Potassium tert-Butoxide (bulky base) | 1-Decene | 2-Decene | Hofmann |

Rearrangement Pathways and Fragmentation Reactions

Under conditions that favor the SN1 mechanism, the intermediate secondary carbocation formed from this compound can potentially undergo rearrangement to a more stable carbocation. A common type of rearrangement is a 1,2-hydride shift , where a hydrogen atom from an adjacent carbon migrates to the positively charged carbon. byjus.com In the case of the 2-decyl cation, a hydride shift from the C-3 position would also result in a secondary carbocation, offering no energetic advantage. However, if the carbon chain were branched in a way that a hydride or alkyl shift could lead to a more stable tertiary carbocation, such a rearrangement would be likely. masterorganicchemistry.comreddit.com

Fragmentation reactions are less common for simple alkyl methanesulfonates under typical substitution or elimination conditions.

Reductive Transformations of the Methanesulfonate Moiety

The methanesulfonate group can be removed through reductive cleavage. This transformation is less common than substitution and elimination but can be achieved with specific reducing agents. For instance, secondary sulfonamides can undergo reductive N-S bond cleavage. semanticscholar.org While this applies to sulfonamides, similar principles can be applied to sulfonate esters. The reduction of the methanesulfonate group would ultimately replace it with a hydrogen atom, converting this compound to decane (B31447).

Strategies for Deoxygenation of the 2-Decanol Scaffold

Deoxygenation, the process of replacing a hydroxyl group with a hydrogen atom, is a fundamental transformation in organic synthesis. For a secondary alcohol like 2-decanol, direct deoxygenation is challenging. Therefore, it is typically converted into a derivative with a better leaving group, such as the corresponding methanesulfonate. Following this activation step, several strategies can be employed.

One of the most renowned methods for the deoxygenation of secondary alcohols is the Barton-McCombie reaction . organicreactions.orgalfa-chemistry.comorganic-chemistry.orgwikipedia.org This is a radical-based method that involves two main steps:

Conversion to a thiocarbonyl derivative: The alcohol is first converted into a thiocarbonyl derivative, such as a xanthate or thionoester. alfa-chemistry.comorganic-chemistry.org

Radical reduction: The thiocarbonyl derivative is then treated with a radical source, classically tributyltin hydride (Bu₃SnH), and a radical initiator like azobisisobutyronitrile (AIBN). alfa-chemistry.comwikipedia.org The tributyltin radical attacks the sulfur atom, leading to the fragmentation of the molecule and the formation of a secondary alkyl radical at the 2-position of the decanol (B1663958) scaffold. This radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the deoxygenated product, decane. wikipedia.org

The primary advantage of this radical mechanism is that it avoids the formation of carbocation intermediates, thereby preventing the rearrangements that can occur in ionic reaction pathways. rsc.org While effective, the toxicity and difficulty in removing tin-based byproducts have led to the development of tin-free alternatives. These alternatives often rely on different radical sources or employ single electron transfer (SET) processes. chimia.ch

Other deoxygenation strategies involve ionic mechanisms, where the methanesulfonate itself can be used as a leaving group. These methods often employ hydride reagents. However, for non-activated secondary alcohols, these reactions can be less efficient and may face competition from elimination reactions. chimia.ch More recent protocols have focused on developing catalytic systems that can achieve deoxygenation under milder conditions, broadening the scope and applicability of this transformation. semanticscholar.orgorganic-chemistry.org

| Strategy | Key Reagents | Mechanism | Key Features |

|---|---|---|---|

| Barton-McCombie Reaction | Thiocarbonyl derivative, Bu₃SnH, AIBN | Radical Chain | Avoids carbocation rearrangements; effective for secondary alcohols. organicreactions.orgrsc.org |

| Tin-Free Radical Deoxygenation | Alternative H-donors (e.g., silanes), SET reagents | Radical / SET | Reduces toxicity by avoiding organotin compounds. chimia.ch |

| Reductive Cleavage (Ionic) | Hydride reagents (e.g., LiAlH₄) | Nucleophilic Substitution (SN2) | Can be prone to competing elimination reactions. chimia.ch |

| Catalytic Deoxygenation | Various transition metal or Lewis acid catalysts | Varies (e.g., Hydride Transfer) | Offers milder reaction conditions and improved selectivity. semanticscholar.org |

Computational Chemistry and Mechanistic Elucidation

Computational chemistry has become an indispensable tool for understanding the intricate details of reaction mechanisms, transition states, and reactivity profiles that are often difficult to probe through experimental means alone.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and to model chemical reactions. For reactions involving this compound, DFT is particularly useful for elucidating the mechanisms of nucleophilic substitution, which can proceed via Sₙ1, Sₙ2, or borderline pathways.

In a typical DFT study of an Sₙ2 reaction, the potential energy surface (PES) is calculated to map the energy of the system as the nucleophile approaches the electrophilic carbon and the methanesulfonate leaving group departs. researchgate.netmdpi.com These calculations allow for the precise determination of the geometries and energies of the reactants, the transition state (TS), and the products. uv.essciforum.net

Key findings from DFT studies on analogous secondary alkyl sulfonate systems include:

Transition State Geometry: For an Sₙ2 reaction, the TS is characterized by a trigonal bipyramidal geometry at the reacting carbon center, with the incoming nucleophile and the outgoing leaving group in apical positions. uv.es

Activation Energy: DFT calculations provide the activation energy (the energy barrier from reactants to the TS), which is crucial for predicting reaction rates. A lower activation energy corresponds to a faster reaction.

Solvent Effects: The choice of solvent can significantly influence the reaction mechanism. DFT calculations can incorporate solvent effects using models like the Polarizable Continuum Model (PCM) to provide a more accurate picture of the reaction in solution. sciforum.netsciforum.net For ionic Sₙ2 reactions, increasing solvent polarity can decrease the reaction rate by stabilizing the charged nucleophile reactant more than the charge-dispersed transition state. researchgate.netsciforum.net

Sₙ1 vs. Sₙ2 Pathways: For a secondary substrate like this compound, the Sₙ1 and Sₙ2 pathways can be competitive. DFT can be used to calculate the energy barriers for both pathways. The Sₙ1 pathway involves the formation of a secondary carbocation intermediate, and its stability can be assessed computationally. The relative energies of the Sₙ2 transition state and the Sₙ1 intermediate determine which mechanism is favored. uv.es

| Parameter | Information Provided by DFT | Significance |

|---|---|---|

| Potential Energy Surface (PES) | Energy profile of the reaction pathway. researchgate.net | Identifies intermediates and transition states. |

| Transition State (TS) Geometry | The specific arrangement of atoms at the peak of the energy barrier. uv.es | Confirms the reaction mechanism (e.g., trigonal bipyramidal for SN2). |

| Activation Energy (ΔG‡) | The energy difference between reactants and the transition state. | Determines the theoretical reaction rate. |

| Atomic Charges | Distribution of electron density on atoms throughout the reaction. sciforum.net | Helps understand bond formation and cleavage. |

Molecular Dynamics Simulations to Predict Reactivity Profiles

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of chemical systems. While DFT is excellent for stationary points on a potential energy surface, MD simulations are crucial for understanding the role of solvent dynamics, conformational changes, and transport phenomena that influence reactivity. mdpi.com

For a reaction involving this compound in solution, MD simulations can be used to:

Analyze Solvation Structure: MD can reveal how solvent molecules arrange around the sulfonate ester, particularly around the reactive center and the leaving group. This "cybotactic region" can significantly impact the approach of a nucleophile and the stabilization of the transition state.

Parameterize QM/MM Models: MD is often used to generate representative snapshots of the solvated system. These structures can then be used as starting points for higher-level Quantum Mechanics/Molecular Mechanics (QM/MM) calculations, where the reactive core is treated with DFT and the surrounding solvent is treated with a classical force field. This hybrid approach provides a computationally efficient way to study reaction mechanisms in a realistic solvent environment.

Predict Transport Properties: The rate of a bimolecular reaction depends on how frequently the reactants encounter each other in the correct orientation. MD simulations can calculate diffusion coefficients and provide qualitative insights into the factors that govern the formation of the initial reactant complex before the chemical reaction occurs.

In essence, MD simulations provide the dynamic context in which a chemical reaction occurs, complementing the static picture provided by DFT to build a more complete understanding of the reactivity profile. miami.edu

| Simulation Focus | Information Provided by MD | Impact on Reactivity Profile |

|---|---|---|

| Solvent Shell Structure | Arrangement and dynamics of solvent molecules around the substrate. | Affects nucleophile approach and transition state stabilization. |

| Conformational Analysis | Distribution and lifetime of different molecular shapes. nih.gov | Determines the accessibility of the reaction center. |

| Reactant Diffusion | Rate of movement of reactants through the solvent. | Influences the encounter rate for bimolecular reactions. |

| Free Energy Profiles | Using advanced techniques (e.g., umbrella sampling), MD can map the free energy along a reaction coordinate. | Provides a more realistic measure of reaction barriers in solution. |

Applications of 2 Decanol 2 Methanesulfonate in Complex Chemical Synthesis

Key Intermediate in Stereocontrolled Organic Transformations

The chiral nature of 2-decanol (B1670014), which possesses a stereocenter at the C-2 position, makes its methanesulfonate (B1217627) derivative a crucial building block in asymmetric synthesis. The defined stereochemistry of the starting alcohol can be transferred or inverted under controlled reaction conditions, allowing for the synthesis of specific stereoisomers of more complex molecules.

In organic synthesis, the direct nucleophilic substitution of an alcohol's hydroxyl group is challenging due to its poor leaving ability. rsc.org To overcome this, the hydroxyl group is typically activated by converting it into a better leaving group, such as a halide or a sulfonate ester like methanesulfonate (mesylate). rsc.org The methanesulfonate group is highly effective in this role because its departure results in the formation of a stable, resonance-delocalized methanesulfonate anion.

When 2-decanol is converted to 2-decanol 2-methanesulfonate, it becomes an active substrate for nucleophilic substitution reactions. In asymmetric synthesis, this allows for stereospecific reactions, such as Sₙ2 reactions, where the configuration of the chiral center is inverted. This predictable stereochemical outcome is fundamental for constructing molecules with multiple, well-defined stereocenters. The process allows for the stereospecific construction of carbon-oxygen and carbon-nitrogen bonds, among others. scispace.com

Leveraging its role as an activated chiral intermediate, this compound is a precursor for a variety of chiral aliphatic compounds. The synthesis of the four stereoisomers of 8-methyl-2-decanol, a compound attractive to several species of Diabrotica (corn rootworms), demonstrates the importance of such chiral building blocks. nih.gov In these types of syntheses, a chiral starting material is elaborated through a series of stereocontrolled reactions. The methanesulfonate of a chiral alcohol like 2-decanol is an ideal substrate for introducing new functionalities with controlled stereochemistry, leading to the formation of complex chiral aliphatic chains. nih.gov

One significant application is in the synthesis of very long-chain polyunsaturated fatty acid (VLC-PUFA) analogs, where a decanol-derived mesylate is a key intermediate. nsf.gov These syntheses build complex aliphatic structures by coupling smaller chiral fragments, a process where the methanesulfonate is essential for forming key carbon-carbon bonds. nsf.gov

Functionalization and Derivatization Strategies

The reactivity of the methanesulfonate group enables extensive functionalization of the 10-carbon decanyl scaffold. This versatility allows chemists to introduce a wide array of chemical moieties, transforming the simple aliphatic chain into a specialized building block for more complex targets.

The methanesulfonate group of this compound can be displaced by a wide range of nucleophiles in Sₙ2 reactions. This provides a reliable method for introducing diverse functional groups at the C-2 position of the decane (B31447) chain, often with inversion of stereochemistry. For example, treatment with sodium azide (B81097) (NaN₃) can introduce an azide group, which can be further reduced to an amine. dcu.ie This opens pathways to synthesize chiral amines, amides, and other nitrogen-containing compounds. Similarly, other nucleophiles can be used to form new carbon-oxygen, carbon-sulfur, and carbon-halogen bonds.

| Nucleophile | Functional Group Introduced | Resulting Compound Class | Potential Application |

|---|---|---|---|

| Azide (N₃⁻) | Azido (-N₃) | Alkyl Azides | Precursor to chiral amines and amides dcu.ie |

| Cyanide (CN⁻) | Nitrile (-CN) | Alkyl Nitriles | Chain extension, precursor to carboxylic acids and amines nih.gov |

| Carboxylate (RCOO⁻) | Ester (-OCOR) | Alkyl Esters | Synthesis of chiral esters scispace.com |

| Thiolate (RS⁻) | Thioether (-SR) | Alkyl Sulfides | Synthesis of sulfur-containing compounds |

| Halide (X⁻) | Halogen (-X) | Alkyl Halides | Intermediate for further transformations (e.g., Grignard reagents) |

The ability to introduce specific functionalities onto the decanol (B1663958) backbone makes this compound a useful tool for synthesizing advanced building blocks and conjugates. For instance, in the synthesis of drug delivery systems, amphiphilic molecules containing both hydrophilic and lipophilic segments are often required. wisc.edu A functionalized decane chain derived from this compound could serve as the lipophilic tail in such a construct. By reacting the mesylate with a nucleophile attached to a hydrophilic polymer (like polyethylene (B3416737) glycol, PEG) or a targeting moiety, complex conjugates can be assembled. wisc.eduscispace.com

Furthermore, the synthesis of isotopically labeled VLC-PUFAs for metabolic tracking relies on intermediates like this compound. nsf.gov The mesylate allows for the reductive removal and replacement with deuterium, creating labeled building blocks essential for biological studies. nsf.gov

Synthesis of Polyunsaturated Fatty Acid Analogs

A notable application of this compound is in the multi-step synthesis of very long-chain polyunsaturated fatty acid (VLC-PUFA) analogs, such as 32:6 n-3. nsf.gov These molecules are of interest for their potential role in ocular health, including conditions like age-related macular degeneration. nsf.gov

In a second-generation synthesis of VLC-PUFA 32:6 n-3, a key step involves the coupling of an aldehyde derived from docosahexaenoic acid (DHA) with a Grignard reagent to produce a secondary alcohol. nsf.gov This alcohol is then converted to its corresponding mesylate. The formation of the methanesulfonate is a critical activation step that facilitates the subsequent reductive removal of the hydroxyl group to yield the final aliphatic chain of the target molecule. nsf.gov

The process is outlined in the table below, highlighting the transformation where the mesylate is a key intermediate.

| Step | Reactant(s) | Key Reagent(s) | Product | Purpose of Step |

|---|---|---|---|---|

| 1 | THP-protected bromodecanol | Mg, DHA aldehyde | Secondary alcohol (precursor to 9) | Carbon-carbon bond formation |

| 2 | Secondary alcohol from Step 1 | Methanesulfonyl chloride (MsCl), Et₃N | Mesylate intermediate (9) | Activation of the hydroxyl group as a good leaving group |

| 3 | Mesylate intermediate (9) | LiAlH₄ | Reduced aliphatic chain (10) after hydrolysis | Reductive removal of the mesylate group |

| 4 | Alcohol (10) | Swern oxidation, Oxone® | VLC-PUFA 32:6 n-3 (1) | Final oxidation to the carboxylic acid |

This synthetic route demonstrates the practical utility of converting a secondary alcohol into a methanesulfonate to achieve a challenging chemical transformation, ultimately enabling the production of complex and biologically relevant molecules. nsf.gov

Spectroscopic and Analytical Characterization for Research Purity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 2-decanol (B1670014) 2-methanesulfonate. By observing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in verifying the structure of 2-decanol 2-methanesulfonate.

In ¹H NMR, the chemical shifts, integration, and multiplicity of the signals provide a wealth of information. The methine proton attached to the methanesulfonate (B1217627) group is expected to appear as a multiplet at a downfield chemical shift due to the electron-withdrawing nature of the sulfonate ester. The protons of the methyl group on the sulfonate moiety would present as a singlet, also in a downfield region. The terminal methyl group of the decyl chain would appear as a triplet at a more upfield position. The numerous methylene (B1212753) groups of the decyl chain would produce a complex series of overlapping multiplets.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The carbon atom bonded to the methanesulfonate group would be significantly deshielded and appear at a downfield chemical shift. The carbon of the methyl group in the methanesulfonate portion would also be readily identifiable. The remaining carbon atoms of the decyl chain would have distinct chemical shifts, allowing for the confirmation of the ten-carbon chain.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ (mesylate) | ~3.0 | Singlet |

| CH (on C2) | ~4.8 | Multiplet |

| CH₂ (on C3) | ~1.7 | Multiplet |

| (CH₂)n | ~1.2-1.4 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C (mesylate) | ~38 |

| C2 | ~80 |

| C1 | ~20 |

| C3-C9 | ~22-35 |

To unambiguously assign all proton and carbon signals and to determine the connectivity between atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the proton network throughout the decyl chain. For instance, the correlation between the methine proton at C2 and the adjacent methylene protons at C1 and C3 would be clearly visible.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons, providing a definitive assignment of each carbon atom based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connection between the methanesulfonate group and the decyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): For determining the stereochemistry at the C2 position, NOESY can be utilized. This experiment detects through-space interactions between protons, which can provide information about their relative spatial orientation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-resolution mass spectrometry is crucial for the unambiguous identification of this compound by providing its exact mass with high precision. This allows for the determination of the elemental formula, distinguishing it from other compounds with the same nominal mass. The precise mass of the molecular ion or a protonated molecule is compared to the calculated theoretical mass, and a match within a few parts per million (ppm) provides strong evidence for the compound's identity.

Table 3: Theoretical Exact Mass for Isotopologues of this compound (C₁₁H₂₄O₃S)

| Ion | Formula | Theoretical m/z |

|---|---|---|

| [M+H]⁺ | C₁₁H₂₅O₃S⁺ | 237.1524 |

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecule is ionized, it can break apart into smaller, characteristic fragments. The fragmentation of this compound would likely involve cleavage of the C-O bond, leading to the formation of a decyl carbocation and a methanesulfonate anion. Further fragmentation of the decyl chain would also be expected. The observation of these specific fragment ions helps to confirm the presence of both the methanesulfonate group and the decyl chain, as well as their connectivity.

Chromatographic Techniques

Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC): Given its likely volatility, gas chromatography can be an effective technique for analyzing the purity of this compound. The compound would be vaporized and passed through a column, with its retention time being a characteristic property. The use of a mass spectrometer as a detector (GC-MS) would allow for the simultaneous separation and identification of the compound and any impurities.

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is another powerful tool for the analysis and purification of this compound. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, would likely be a suitable method. The retention time and peak purity, as determined by a detector such as a UV detector or a mass spectrometer (LC-MS), would be indicative of the compound's identity and purity.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. The retention factor (Rf) of the spot corresponding to this compound would be a characteristic value under a specific set of conditions (stationary phase and mobile phase).

Table 4: Summary of Analytical Techniques for this compound

| Technique | Purpose | Key Information Obtained |

|---|---|---|

| ¹H NMR | Structural Confirmation | Proton environment, connectivity |

| ¹³C NMR | Structural Confirmation | Carbon skeleton |

| 2D NMR (COSY, HSQC, HMBC) | Structural Elucidation | Detailed connectivity |

| 2D NMR (NOESY) | Stereochemical Assignment | Spatial arrangement of atoms |

| HRMS | Molecular Formula Determination | Exact mass |

| MS/MS | Structural Information | Fragmentation patterns |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatility Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the analysis of volatile and semi-volatile compounds such as this compound. This method combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry, making it ideal for assessing the purity of a sample by separating the target compound from any residual starting materials, by-products, or contaminants.

In a typical GC-MS analysis, the sample is vaporized and introduced into a long, thin capillary column. An inert carrier gas, such as helium or hydrogen, transports the sample through the column, which is coated with a stationary phase. mdpi.comfmach.it The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid phase. The volatility and polarity of this compound allow for its effective separation under programmed temperature conditions. For instance, a method might employ a DB-5 or similar non-polar column, with an oven temperature program that starts at a low temperature and gradually increases to elute the compound and any impurities. nih.gov

As the separated components exit the GC column, they enter the mass spectrometer's ion source. Here, they are typically bombarded with electrons (Electron Ionization - EI), causing them to fragment into characteristic, charged pieces. mdpi.com The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint for identification. The purity of this compound can be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all detected peaks.

Potential impurities that could be identified in a sample of this compound include unreacted 2-decanol, residual methanesulfonyl chloride, and by-products from side reactions. Each of these would have a distinct retention time and mass spectrum, allowing for their unambiguous identification and quantification.

Interactive Data Table: Hypothetical GC-MS Purity Analysis of a this compound Sample

The following table illustrates the type of data obtained from a GC-MS analysis for purity assessment. The retention times and relative amounts are for illustrative purposes.

| Peak ID | Compound Name | Hypothetical Retention Time (min) | Key Mass Fragments (m/z) | Relative Amount (%) |

| 1 | Methanesulfonyl Chloride | 4.5 | 114, 79, 48 | 0.2 |

| 2 | 2-Decanol | 10.2 | 158, 115, 87, 45 | 1.3 |

| 3 | This compound | 15.8 | 236, 141, 97, 79 | 98.4 |

| 4 | Didecyl Ether (by-product) | 18.1 | 298, 141, 113 | 0.1 |

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the second carbon atom of the decanol (B1663958) backbone, it exists as a pair of enantiomers: (R)-2-Decanol 2-Methanesulfonate and (S)-2-Decanol 2-Methanesulfonate. Enantiomers have identical physical and chemical properties in an achiral environment, making their separation impossible with standard chromatographic techniques. researchgate.net However, in biological systems, enantiomers often exhibit vastly different activities. Therefore, determining the enantiomeric excess (ee), which measures the purity of a sample in terms of one enantiomer over the other, is critical.

Chiral chromatography is the most widely used method for separating enantiomers. This technique employs a chiral stationary phase (CSP) that can interact differently with each enantiomer. researchgate.net These transient, diastereomeric complexes have different energies of formation, leading to different retention times on the chromatographic column and thus, separation.

For a compound like this compound, chiral gas chromatography (CGC) or chiral high-performance liquid chromatography (HPLC) can be employed. In CGC, a capillary column coated with a chiral selector, such as a cyclodextrin (B1172386) derivative, is often used. researchgate.net For example, a stationary phase like heptakis(3-O-pentafluoropropionyl-2,6-di-O-pentyl)-β-cyclodextrin has been shown to be effective in separating the enantiomers of related long-chain secondary alcohol derivatives. researchgate.net The two enantiomers of this compound would exhibit two distinct, resolved peaks in the resulting chromatogram.

The enantiomeric excess is calculated from the areas of the two enantiomer peaks (A1 and A2) using the following formula:

ee (%) = |(A1 - A2) / (A1 + A2)| * 100

A high enantiomeric excess, approaching 100%, indicates that the sample is composed almost exclusively of one enantiomer.

Interactive Data Table: Illustrative Chiral Chromatography for Enantiomeric Excess of a Synthesized this compound Sample

This table provides a hypothetical example of the data generated from a chiral chromatography experiment designed to determine the enantiomeric excess.

| Enantiomer | Hypothetical Retention Time (min) | Peak Area (Arbitrary Units) | Calculated Enantiomeric Excess (%) |

| (R)-2-Decanol 2-Methanesulfonate | 18.5 | 9850 | 97.0 |

| (S)-2-Decanol 2-Methanesulfonate | 19.2 | 150 | 97.0 |

Future Directions and Emerging Research Avenues in the Chemistry of 2 Decanol 2 Methanesulfonate

The continued exploration of 2-decanol (B1670014) 2-methanesulfonate and related alkyl sulfonates is driven by their utility as key intermediates in organic synthesis. Future research is poised to address critical aspects of sustainability, efficiency, and precision in the synthesis and application of this compound. Emerging avenues focus on the development of greener synthetic methodologies, novel catalytic systems, advanced production technologies, bio-inspired synthetic strategies, and the application of theoretical chemistry for predictive modeling.

Q & A

Q. What are the critical safety protocols for handling 2-Decanol 2-Methanesulfonate in laboratory settings?

Researchers must use engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including vapor respirators, nitrile gloves, and safety goggles, to minimize exposure. Storage should avoid prolonged periods to prevent degradation, and disposal must comply with federal/state regulations using qualified personnel .

Q. How can this compound be synthesized with high purity?

A standard method involves reacting 2-Decanol with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane. Purification via column chromatography using a mobile phase of phosphate buffer, methanol, and acetonitrile (31:11:8) ensures high purity. Validate purity using ion-pair chromatography as per pharmacopeial guidelines .

Q. Which analytical techniques are optimal for quantifying this compound in reaction mixtures?

Reverse-phase HPLC with UV detection (210–230 nm) is recommended. Use a C18 column and a mobile phase of methanol:water (4:1) with 0.1% trifluoroacetic acid. System suitability tests should include resolution factors >2.0 and tailing factors <1.5 .

Advanced Research Questions

Q. How does the stereochemistry of 2-Decanol influence the reactivity of its methanesulfonate derivative?

The (2R)-enantiomer of 2-Decanol forms a methanesulfonate ester with distinct reactivity in nucleophilic substitutions due to steric and electronic effects. Chiral HPLC or polarimetry can monitor enantiomeric excess, while DFT calculations predict transition-state stabilization differences between enantiomers .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies for this compound-mediated reactions?

Discrepancies may arise from solvent polarity, catalyst loading, or temperature gradients. Use a Design of Experiments (DoE) approach to isolate variables. For example, re-evaluate catalytic systems (e.g., Pd/C vs. Raney Ni) under standardized conditions (e.g., 60°C, THF solvent) and validate via kinetic profiling .

Q. What degradation products form under accelerated aging, and how are they characterized?

Prolonged storage leads to hydrolysis, yielding 2-Decanol and methanesulfonic acid. Accelerated aging studies (40°C, 75% RH) coupled with LC-MS/MS can identify degradation byproducts. Quantify residual parent compound using validated HPLC methods with a detection limit of ≤0.1% .

Methodological Notes

- Safety Compliance : Always reference Safety Data Sheets (SDS) for updated handling protocols .

- Stereochemical Analysis : Use chiral columns (e.g., Chiralpak IA) for enantiomeric resolution .

- Data Validation : Cross-validate chromatographic results with NMR (¹H, ¹³C) and HRMS for structural confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.